molecular formula C11H16ClN3O2 B1431736 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride CAS No. 1394041-45-2

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

Cat. No.: B1431736
CAS No.: 1394041-45-2
M. Wt: 257.72 g/mol
InChI Key: CAZGPFIEABYYMS-UHFFFAOYSA-N
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Description

It is also known by its IUPAC name, 2-(tetrahydro-2H-pyran-4-yloxy)-4-pyridinecarboximidamide hydrochloride . The compound has a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 g/mol.

Preparation Methods

The synthetic routes and reaction conditions for preparing 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving pyridine derivatives and oxan-4-yloxy intermediates. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    2-(Oxan-4-yloxy)pyridine-4-carboxamide: This compound has a similar structure but lacks the imidamide group.

    2-(Oxan-4-yloxy)pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of the carboximidamide group.

    2-(Oxan-4-yloxy)pyridine-4-carboxaldehyde: This compound has an aldehyde group instead of the carboximidamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxan-4-yloxy)pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-11(13)8-1-4-14-10(7-8)16-9-2-5-15-6-3-9;/h1,4,7,9H,2-3,5-6H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZGPFIEABYYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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